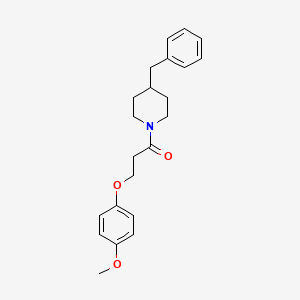

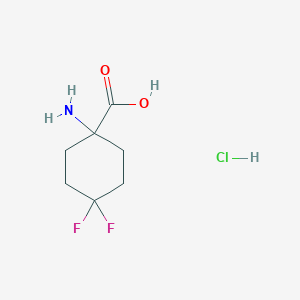

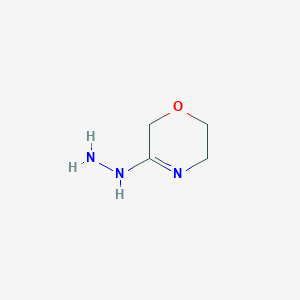

![molecular formula C21H18N4O2 B2391920 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide CAS No. 847388-00-5](/img/structure/B2391920.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The compound is an off-white solid with a melting point of 70–75°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves equimolar mixtures of substituted α-bromoacetophenone, 2-aminopyridine and Na2CO3 refluxed in ethanol . In addition, 3-bromoimidazo[1,2-a]pyridines can be obtained from α-bromoacetophenones, 2-aminopyridine and 70% aqueous tert-butyl hydroperoxide (TBHP) as an oxidant by one-pot tandem cyclization .Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of protons in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Compounds with the imidazo[1,2-a]pyrimidine nucleus, such as the one , have been found to possess significant anticancer activity . They have been evaluated against different human cancer cell lines, and most of them showed good activity . In particular, pyrrolidine-derived imidazo[1,2-a]pyrimidine showed excellent anticancer activity against the HeLa cell line .

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, which are structurally related to your compound, have been used as covalent anticancer agents . These compounds have been synthesized as potential inhibitors for KRAS G12C, a common mutation in many cancers .

Antibacterial Agents

Imidazo[1,2-a]pyrimidine derivatives have also been found to have antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Agents

In addition to their antibacterial properties, these compounds have also been found to have antifungal properties . This suggests that they could be used in the development of new antifungal medications .

Enzyme Inhibitors

These compounds have been found to have enzyme-inhibiting properties . This means they could potentially be used in the development of drugs that work by inhibiting the action of specific enzymes .

Optoelectronic Devices and Sensors

Compounds with the imidazo[1,2-a]pyrimidine nucleus have been reported to have promising innovations in different technological applications, such as optoelectronic devices and sensors . This suggests that they could be used in the development of new materials for these applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Mode of Action

The compound interacts with its target, COX-2, by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore , which is adequately placed into the COX-2 active site . The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 by N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .

Result of Action

The compound’s action results in moderate to good selectivity for the inhibition of the COX-2 enzyme . In vitro assays have shown that the compound can inhibit COX-2 even more effectively than celecoxib, a reference drug . Furthermore, all synthesized compounds showed considerable inhibitory results on MCF-7 breast cancer cells .

Action Environment

The action, efficacy, and stability of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide can be influenced by various environmental factors. For instance, the reaction conditions under which the compound is synthesized can affect its properties . .

Eigenschaften

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-5-3-6-16(11-14)20(26)23-17-12-15(7-8-19(17)27-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXTXFKMSGJHKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

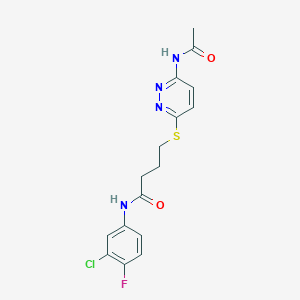

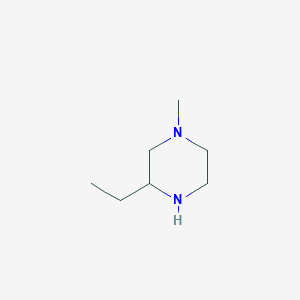

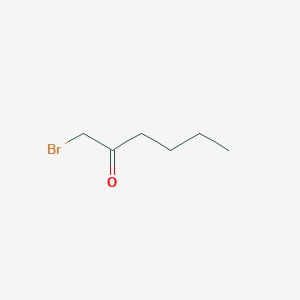

![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)

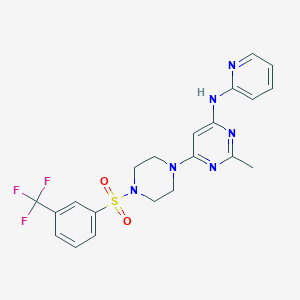

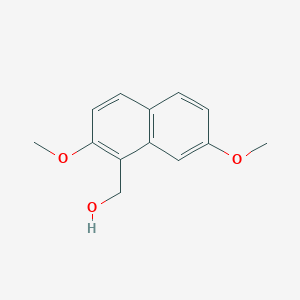

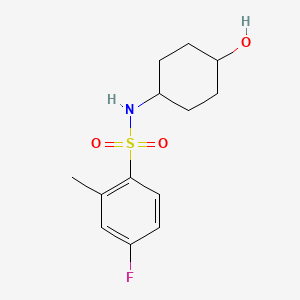

![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)

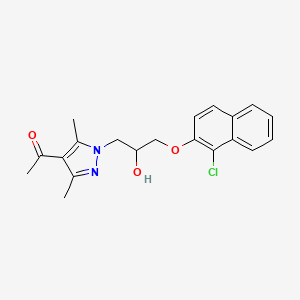

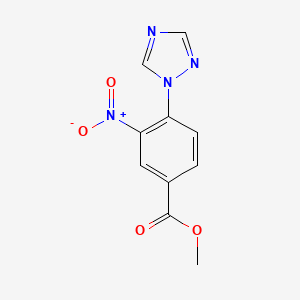

![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)